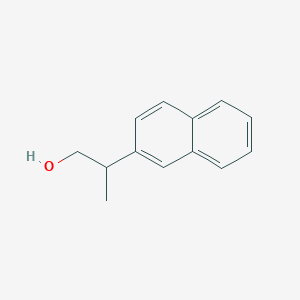

2-(Naphthalen-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXFVNCTKLTZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-52-2 | |

| Record name | 2-(naphthalen-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 2 Naphthalen 2 Yl Propan 1 Ol

Reactivity of the Hydroxyl Functionality in 2-(Naphthalen-2-yl)propan-1-ol

The hydroxyl (-OH) group on the propanol (B110389) side chain is the site of numerous important chemical reactions, including oxidation, nucleophilic substitution, and derivatization through esterification and etherification.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids depending on the reagents and reaction conditions employed. libretexts.org In the case of this compound, a primary alcohol, controlled oxidation can produce 2-(Naphthalen-2-yl)propanal, which can be further oxidized to the corresponding carboxylic acid, 2-(Naphthalen-2-yl)propanoic acid. chemguide.co.uk

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), typically oxidize primary alcohols completely to carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is rapidly oxidized further under these conditions. libretexts.org To isolate the aldehyde, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a selective reagent that effectively converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org

The formation of a ketone requires the oxidation of a secondary alcohol. byjus.com Therefore, direct oxidation of the primary alcohol this compound does not yield a ketone. The isomeric secondary alcohol, 1-(Naphthalen-2-yl)propan-1-ol, would be required to synthesize the corresponding ketone, 1-(Naphthalen-2-yl)propan-1-one. sigmaaldrich.com

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-(Naphthalen-2-yl)propanal | Aldehyde |

| This compound | KMnO₄ or H₂CrO₄ (Jones Reagent) | 2-(Naphthalen-2-yl)propanoic acid | Carboxylic Acid |

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Consequently, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. A common method involves protonating the alcohol with a strong acid, which transforms the leaving group from a hydroxide (B78521) ion (⁻OH) to a neutral water molecule (H₂O), a much more stable entity. libretexts.org

Once protonated, the primary carbocation that would be formed from this compound is unstable. Therefore, the reaction with a nucleophile (such as a halide ion) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org In this concerted step, the nucleophile attacks the carbon atom bearing the leaving group, while the leaving group departs simultaneously.

Alternative methods for activating the hydroxyl group include its conversion to a sulfonate ester (e.g., tosylate or mesylate) or direct reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding alkyl halides.

Table 2: Nucleophilic Substitution Pathways

| Starting Material | Reagent(s) | Intermediate/Activated Species | Product Example |

|---|---|---|---|

| This compound | HBr (strong acid) | Protonated alcohol | 2-(1-Bromopropyl)naphthalene |

| This compound | SOCl₂, pyridine (B92270) | Chlorosulfite ester | 2-(1-Chloropropyl)naphthalene |

| This compound | 1. TsCl, pyridine 2. NaBr | Tosyl ester | 2-(1-Bromopropyl)naphthalene |

Esterification and etherification reactions provide pathways to synthesize a wide array of derivatives from this compound. These modifications of the hydroxyl group can alter the compound's physical and biological properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or one of its derivatives, such as an acid chloride or anhydride. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. The use of more reactive acylating agents like acid chlorides or anhydrides allows the reaction to proceed under milder conditions. Enzymatic esterification, utilizing lipases as catalysts, represents a greener and highly selective alternative. medcraveonline.commedcraveonline.com

Etherification , such as in the Williamson ether synthesis, generally involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide then displaces a leaving group from an alkyl halide in an Sₙ2 reaction to form the ether.

Table 3: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Acetic acid (CH₃COOH), H⁺ catalyst | 2-(Naphthalen-2-yl)propyl acetate (B1210297) |

| Acylation | Acetyl chloride (CH₃COCl), pyridine | 2-(Naphthalen-2-yl)propyl acetate |

| Williamson Ether Synthesis | 1. NaH 2. Methyl iodide (CH₃I) | 2-(1-Methoxypropyl)naphthalene |

Electrophilic and Nucleophilic Reactions of the Naphthalene (B1677914) Moiety

The naphthalene ring is an electron-rich aromatic system susceptible to electrophilic substitution. The position of the existing propanol side chain influences the regioselectivity of these reactions.

Modifying the naphthalene ring while preserving the alcohol functionality is a key synthetic challenge. Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce new functional groups. The α-positions (C1, C4, C5, C8) of the naphthalene ring are generally more reactive towards electrophiles than the β-positions (C2, C3, C6, C7). researchgate.net

Since the propanol group is at the C2 position, incoming electrophiles are directed primarily to the adjacent, highly activated C1 position and, to a lesser extent, the C3 position. Substitution can also occur on the adjacent ring, typically at the C6 position. To prevent unwanted side reactions involving the hydroxyl group (e.g., oxidation or dehydration) under harsh reaction conditions (such as strong acids), it is often necessary to protect the alcohol group before carrying out the aromatic substitution. A common strategy is to convert the alcohol to a silyl (B83357) ether, which is stable under many reaction conditions but can be easily removed afterward.

The 2-(propan-1-ol) substituent influences the reactivity and regioselectivity of electrophilic substitution on the naphthalene ring through a combination of electronic and steric effects.

Electronic Effects : The alkyl portion of the side chain is weakly electron-donating via an inductive effect (+I). This effect activates the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted naphthalene.

Directing Effects : As an activating group located at a β-position (C2), the side chain directs incoming electrophiles primarily to the α-positions. The most favored position for substitution is C1, due to the activating effect of the substituent and the inherent high reactivity of the α-position. The C3 position is also activated, but substitution there is generally less favorable. The substituent also directs to positions in the other ring, with C6 being a common site of substitution.

Steric Effects : The bulk of the propanol side chain can sterically hinder the approach of an electrophile to the adjacent C1 and C3 positions. This hindrance is generally more pronounced at the C3 position. Consequently, the ratio of C1 to C3 substituted products can be influenced by the size of both the substituent and the incoming electrophile.

Table 4: Influence of the Propanol Side Chain on Electrophilic Aromatic Substitution

| Effect | Description | Outcome |

|---|---|---|

| Electronic (Inductive) | The alkyl chain is electron-donating. | Activates the naphthalene ring, increasing the reaction rate. |

| Directing | The C2-alkyl group directs incoming electrophiles. | Substitution is favored at C1, and to a lesser extent at C3 and C6. |

| Steric | The physical size of the substituent hinders attack at adjacent positions. | May decrease the rate of substitution at C1 and C3, potentially favoring C1 over C3. |

Mechanistic Investigations of this compound Transformations

Reaction Pathway Elucidation Using Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby elucidating the step-by-step mechanism. By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can track the position of the labeled atom in the products. This information provides invaluable insights into bond-breaking and bond-forming processes, the formation of intermediates, and the possibility of molecular rearrangements.

For a compound like this compound, isotopic labeling could theoretically be used to study various transformations, such as:

Oxidation: Labeling the carbon atom bearing the hydroxyl group (C1) could help determine if the reaction proceeds via hydride abstraction from this position.

Dehydration: Deuterium labeling of the hydroxyl group or the adjacent carbon atoms (C1 and C2) could clarify the stereochemistry and regioselectivity of water elimination, distinguishing between E1 and E2 mechanisms.

Esterification: Using ¹⁸O-labeled acid would confirm that the oxygen atom in the resulting ester comes from the alcohol, a key feature of the Fischer esterification mechanism.

However, a thorough search of scientific databases reveals a lack of published studies that have specifically applied isotopic labeling to investigate the reaction pathways of this compound. Without such experimental data, any description of its reaction mechanisms based on this technique would be purely speculative.

Kinetic Studies of Key Transformations

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, are fundamental to understanding reaction mechanisms. By determining the rate law, activation energy, and other kinetic parameters, a plausible reaction mechanism can be proposed.

For this compound, kinetic studies could provide quantitative data on its reactivity in key transformations. For instance, comparing the rate of a reaction (e.g., oxidation) with that of a similar alcohol lacking the bulky naphthalene group could reveal the steric and electronic effects of this substituent on the reaction rate.

Despite the potential insights that could be gained, there is no specific kinetic data, such as rate constants or activation energies, available in the literature for the transformations of this compound. The absence of these empirical findings makes it impossible to construct a data-driven analysis of its reaction kinetics.

Derivatization Strategies and Applications As a Chemical Intermediate

Synthesis of Functionalized Derivatives of 2-(Naphthalen-2-yl)propan-1-ol

The functionalization of this compound is primarily centered on the reactivity of its primary alcohol group. This allows for its conversion into a variety of other functional groups, thereby expanding its synthetic utility.

The hydroxyl group of this compound can be readily converted into other key functional groups such as amines and halides. These transformations are fundamental in medicinal chemistry and material science for creating analogues with diverse properties.

Amine Derivatives: The synthesis of amine analogues can be achieved through several standard organic chemistry methods. One common approach involves a two-step process starting with the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Another direct method is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine using reagents like diphenyl phosphoryl azide (B81097) (DPPA) followed by reduction, or by using an amine nucleophile in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618). Arylalkylamines are a significant class of organic compounds, serving as crucial intermediates for more complex molecules due to the functionalizable aromatic scaffold and the reactive amine group . For instance, the synthesis of propranolol (B1214883) derivatives, which are structurally related amino-alcohols, involves reacting a glycidyl (B131873) naphthyl ether with an amine like isopropylamine (B41738) to introduce the amino group nih.gov.

Halide Derivatives: Halogenation of the primary alcohol can be accomplished using various standard reagents. For the synthesis of the corresponding chloride, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. For bromide derivatives, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine are commonly employed. These halide derivatives are valuable intermediates themselves, particularly for subsequent nucleophilic substitution or cross-coupling reactions.

Other Functionalized Analogues: The hydroxyl group can also be oxidized to form the corresponding aldehyde, 2-(naphthalen-2-yl)propanal, or further to the carboxylic acid, 2-(naphthalen-2-yl)propanoic acid, using appropriate oxidizing agents. Esterification and etherification reactions are also straightforward, allowing for the introduction of a wide array of different groups to modify the compound's steric and electronic properties.

| Target Derivative | Functional Group | Typical Reagents | Reaction Type |

|---|---|---|---|

| 2-(Naphthalen-2-yl)propan-1-amine | Amine (-NH₂) | 1. TsCl, pyridine (B92270); 2. NaN₃; 3. H₂, Pd/C | Nucleophilic Substitution/Reduction |

| 1-Chloro-2-(naphthalen-2-yl)propane | Chloride (-Cl) | SOCl₂ | Nucleophilic Substitution |

| 1-Bromo-2-(naphthalen-2-yl)propane | Bromide (-Br) | PBr₃ | Nucleophilic Substitution |

| 2-(Naphthalen-2-yl)propanal | Aldehyde (-CHO) | PCC or Dess-Martin periodinane | Oxidation |

| Methyl 2-(naphthalen-2-yl)propanoate | Ester (-COOCH₃) | 1. CrO₃; 2. CH₃OH, H⁺ | Oxidation/Esterification |

The naphthalene-propanol framework can be used to construct various heterocyclic systems, which are of significant interest in medicinal chemistry. The propanol (B110389) side chain can be modified to contain functionalities that can participate in ring-forming reactions.

For example, the alcohol can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction (a type of "click chemistry") with an alkyne to form a triazole ring. This strategy has been successfully employed to synthesize naphthalen-2-yl carboxylate derivatives bearing a triazole ring with high regioselectivity and excellent yield mdpi.com. Similarly, the functionalized side chain could react with the naphthalene (B1677914) ring itself under certain conditions, or with other reagents in multicomponent reactions, to form fused or spiro-heterocyclic systems. The electron-rich naphthalene core is a versatile starting material for building diverse heterocyclic scaffolds, including xanthenes, chromenes, and oxazines, through multicomponent reactions fardapaper.ir.

Role of this compound in the Construction of Complex Organic Molecules

As a bifunctional molecule with a chiral center, this compound is a valuable building block for synthesizing larger, more intricate organic structures.

The presence of a stereocenter at the second position of the propane (B168953) chain makes this compound a useful chiral building block, provided it can be obtained in an enantiomerically pure form. Chiral alcohols are key intermediates in the synthesis of high-value chiral compounds . Enantiomerically pure starting materials, often sourced from the "chiral pool" of naturally occurring molecules, are fundamental to the total synthesis of complex natural products nih.gov. Once resolved, the (R)- or (S)-enantiomer of this compound can be incorporated into a larger molecule, transferring its chirality to the final product. This is a common strategy in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. The binaphthyl scaffold, a related chiral structure, has been extensively used as a source of chirality in molecular recognition, asymmetric synthesis, and materials science acs.org.

The naphthalene unit is a well-known chromophore and a core component in many functional organic materials. Derivatives of this compound can be designed as monomers for polymerization, leading to specialty polymers with specific optical or electronic properties. The hydroxyl group provides a convenient handle for attaching the molecule to a polymer backbone or other substrates. For example, chiral binaphthalene building blocks have been used to create self-assembled nanoscale emitters with applications in chiroptical materials nih.gov. The functionalized naphthalene core can also serve as a starting material for N-heteroacenes and benzoquinolines, which are studied for their interesting material properties and potential device applications researchgate.net.

Strategies for Chiral Resolution of Racemic this compound

Since many synthetic routes produce this compound as a racemic mixture (a 50:50 mix of both enantiomers), its separation into pure enantiomers is crucial for its application in stereoselective synthesis. This process is known as chiral resolution wikipedia.org.

Several methods can be employed for this purpose:

Formation of Diastereomeric Salts: This is a classical resolution method. The racemic alcohol is first converted into a diastereomeric mixture by reacting it with an enantiomerically pure chiral resolving agent libretexts.org. For an alcohol, this typically involves esterification with a chiral carboxylic acid (e.g., (S)-mandelic acid) or reaction with a chiral isocyanate. The resulting diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization wikipedia.orglibretexts.org. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the original alcohol.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases. The racemic alcohol is subjected to an enzyme-catalyzed reaction, typically an acylation. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, lipase-catalyzed hydrolysis of related aryloxy-propan-2-yl acetates has been shown to produce enantiomerically pure alcohols and the corresponding unreacted acetates with high enantiomeric excess mdpi.com. The reaction is stopped at around 50% conversion, and the acylated enantiomer can then be separated from the unreacted enantiomer by standard techniques like column chromatography.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers, causing them to elute at different times. This method has been successfully used for the preparative resolution of related racemic compounds like nitropropranolol nih.govresearchgate.net.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties, separation by crystallization. wikipedia.orglibretexts.org | Scalable, well-established technique. | Can be tedious, requires suitable resolving agent, maximum 50% yield for desired enantiomer without a racemization step. |

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes the reaction of one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for desired enantiomer, requires screening for a suitable enzyme. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | High separation efficiency, applicable to a wide range of compounds, direct separation. | Can be expensive for large-scale separation, requires method development. |

Lack of Specific Research Findings for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the derivatization and enantioseparation of the chemical compound This compound . Consequently, the generation of a detailed article focusing solely on the diastereomeric salt formation and chromatographic enantioseparation of this specific compound, as per the requested outline, cannot be fulfilled with the required scientific accuracy and detail.

The performed searches did not yield any specific studies detailing:

The use of chiral resolving agents to form diastereomeric salts with this compound for the purpose of enantiomeric separation.

The application of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases for the direct enantioseparation of this compound.

While extensive research exists for the structurally related and commercially significant compound, Naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], and its precursors, this information is not directly applicable to this compound. The derivatization strategies and separation conditions are highly specific to the functional groups and stereoelectronic properties of the molecule . Extrapolating data from Naproxen or other naphthalene derivatives would be speculative and would not adhere to the strict requirement of focusing solely on this compound.

General principles of diastereomeric salt formation dictate that a racemic alcohol like this compound would first need to be derivatized to an acidic or basic compound to react with a chiral resolving agent. wikipedia.orglibretexts.orgwikipedia.org For instance, the alcohol could be reacted to form a diastereomeric ester with a chiral carboxylic acid. libretexts.org These resulting diastereomers, having different physical properties, could then potentially be separated by fractional crystallization. wikipedia.org However, no specific examples or research findings for this process with this compound were found.

Similarly, chromatographic enantioseparation techniques are well-established for a wide range of compounds. researchgate.netnih.govphenomenex.com The direct separation of enantiomers of this compound would likely involve the use of a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, for example, are widely used for the separation of various aromatic compounds. nih.govresearchgate.netnih.govresearchgate.net The choice of the specific CSP, mobile phase composition, and temperature are critical parameters that must be empirically determined for each analyte. nih.gov Without specific studies on this compound, any discussion of these parameters would be theoretical.

Advanced Spectroscopic and Spectrometric Elucidation of 2 Naphthalen 2 Yl Propan 1 Ol Structure and Stereochemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-(naphthalen-2-yl)propan-1-ol, ¹H and ¹³C NMR spectra provide the foundational data for assigning the carbon skeleton and the position of substituents. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton at C2, the diastereotopic methylene (B1212753) protons at C1, and the methyl protons at C3. The presence of the chiral center at C2 renders the adjacent C1 methylene protons chemically non-equivalent, leading to separate signals and complex splitting patterns, a key indicator of chirality in the molecule's vicinity.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures by revealing correlations between different nuclei. slideshare.net

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would reveal the connectivity within the propanol (B110389) sidechain by showing cross-peaks between the methyl protons (C3-H₃), the methine proton (C2-H), and the methylene protons (C1-H₂). It would also map the coupling network of the protons on the naphthalene ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond coupling). creative-biostructure.comyoutube.com An HSQC spectrum allows for the direct assignment of each carbon atom that bears protons, such as C1, C2, C3, and all the protonated carbons of the naphthalene moiety.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial as it shows correlations between protons and carbons over longer ranges, typically two to four bonds. creative-biostructure.comyoutube.com This allows for the connection of different molecular fragments. Key HMBC correlations would include those between the C2 proton and the naphthalene carbon C2', confirming the attachment point of the side chain, as well as correlations from the C1 protons to C2 and C3, and from the C3 methyl protons to C2 and C1.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. slideshare.net NOESY is particularly powerful for determining stereochemistry and conformation. wordpress.com For this compound, NOESY could reveal spatial proximity between the C2 proton and specific protons on the naphthalene ring, helping to define the preferred conformation of the side chain relative to the aromatic system.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Structural Information Yielded |

|---|---|---|

| COSY | H1 ↔ H2; H2 ↔ H3; Aromatic H ↔ Aromatic H | Confirms the -CH(CH₃)CH₂OH spin system and aromatic ring connectivity. |

| HSQC | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3; Aromatic H ↔ Aromatic C | Assigns protonated carbons in the structure. |

| HMBC | H1 → C2, C2'; H2 → C1, C3, C1', C2', C3' | Connects the propanol sidechain to the naphthalene ring. |

| NOESY | H2 ↔ H1'/H3' (Aromatic); H2 ↔ H1, H3 | Provides through-space conformational and stereochemical details. |

Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). To determine the enantiomeric excess (ee), chiral auxiliaries are employed to induce a diastereomeric environment.

Chiral Derivatizing Agents (CDAs): The alcohol functional group of this compound can be reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to form a mixture of diastereomeric esters. acs.orgnih.gov These diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the ¹H, ¹⁹F, or ¹³C NMR spectra. nih.govacs.org The integration ratio of these signals directly corresponds to the enantiomeric ratio of the original alcohol.

Chiral Solvating Agents (CSAs): An alternative approach involves the addition of a chiral solvating agent to the NMR sample. researchgate.net CSAs, such as chiral lanthanide shift reagents or chiral phosphoric acids, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netfrontiersin.org This association leads to chemical shift non-equivalence, causing specific proton signals of the two enantiomers to split into two distinct peaks. The relative areas of these peaks are then used to calculate the enantiomeric excess. This method is often preferred as it is non-destructive and requires simpler sample preparation. nih.gov

Mass Spectrometry for Structural and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

High-resolution mass spectrometry measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the molecular formula C₁₃H₁₄O by providing an exact mass that distinguishes it from any other combination of atoms with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and simultaneously excited, causing it to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the established behavior of primary alcohols and aromatic compounds. libretexts.org

Molecular Ion (M⁺˙): The initial species formed is the molecular ion. For an aromatic alcohol, this peak is generally observable.

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, leading to a fragment ion at m/z [M-18]. whitman.edu

Alpha-Cleavage: Cleavage of the C1-C2 bond is a characteristic pathway for primary alcohols, resulting in the loss of the substituted alkyl group. However, the alternative α-cleavage, loss of a hydrogen radical from C1, is less common.

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C1-C2 bond, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This results in the formation of a highly stable secondary benzylic carbocation at m/z 155, which is likely to be the base peak in the spectrum.

Naphthylmethyl Cation: Further fragmentation can lead to the formation of ions characteristic of the naphthalene structure, such as the naphthyl cation at m/z 127.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Mechanism |

|---|---|---|

| 186 | [C₁₃H₁₄O]⁺˙ | Molecular Ion |

| 168 | [C₁₃H₁₂]⁺˙ | Loss of H₂O |

| 155 | [C₁₂H₁₁]⁺ | Loss of •CH₂OH (Benzylic Cleavage) |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene radical cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. nih.gov Other key absorptions would include:

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region. nasa.gov

A strong C-O stretching vibration for the primary alcohol, typically found around 1050 cm⁻¹.

C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which are diagnostic of the substitution pattern on the naphthalene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar, polarizable bonds. Therefore, the C=C stretching vibrations of the naphthalene ring are typically very strong in the Raman spectrum. researchgate.netresearchgate.net The aliphatic C-H and aromatic C-H stretching vibrations are also readily observed. While the O-H stretch is weak in Raman, the C-O stretch provides a useful signal. By analyzing subtle shifts in vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), and often with the aid of computational chemistry, it is possible to gain information about the different stable conformations (rotamers) of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3600-3200 (Broad) | Weak | Strong (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium (IR), Strong (Raman) |

| C-O Stretch | ~1050 | ~1050 | Strong (IR) |

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic methods are essential for characterizing chiral molecules as they rely on the differential interaction with left- and right-circularly polarized light. These techniques are particularly powerful for determining the absolute configuration and assessing the enantiomeric purity of compounds such as this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. A non-racemic mixture of a chiral compound will yield a CD spectrum, which is a plot of this differential absorption versus wavelength.

For this compound, the naphthalene moiety acts as a chromophore. Its electronic transitions, particularly the π → π* transitions, are influenced by the chiral center in the propan-1-ol substituent. This interaction gives rise to characteristic CD signals. The resulting CD spectrum is expected to display Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the naphthalene chromophore. The sign and intensity of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center.

The enantiomeric excess of a sample of this compound can be quantified by comparing the intensity of its CD spectrum to that of an enantiomerically pure standard. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is CD-inactive.

Table 1: Representative Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Corresponding Electronic Transition |

| ~280 | Positive/Negative | ¹Lₐ |

| ~260 | Positive/Negative | ¹Lₑ |

| ~220 | Positive/Negative | ¹Bₐ |

| ~210 | Positive/Negative | ¹Bₑ |

| Note: The specific signs and magnitudes of molar ellipticity are determined experimentally and are characteristic of a particular enantiomer. |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgwikipedia.org An ORD spectrum plots the specific rotation against the wavelength. For a chiral molecule like this compound, the magnitude and sign of the optical rotation vary with the wavelength of the incident light. libretexts.orgwikipedia.org

In spectral regions where the molecule does not absorb light, the ORD curve is typically a plain curve. However, near an absorption band of the naphthalene chromophore, the ORD spectrum exhibits a phenomenon known as the Cotton effect, characterized by a distinct peak and trough. A positive Cotton effect is defined by a peak at a longer wavelength and a trough at a shorter one, while a negative Cotton effect displays the reverse. The wavelength at which the rotation crosses the zero axis corresponds to the absorption maximum of the electronic transition. The sign of the Cotton effect is indicative of the absolute stereochemistry of the molecule.

The data from ORD and CD are complementary and can be interconverted via the Kronig-Kramers relations. A positive Cotton effect in ORD corresponds to a positive band in the CD spectrum, and vice-versa.

Table 2: Illustrative Optical Rotatory Dispersion Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation ([α]) (degrees) | Observation |

| 700 | Low positive or negative value | Plain curve region |

| 589 (Na D-line) | Specific value for the enantiomer | Standard measurement |

| ~300 | Peak | Example of a positive Cotton effect |

| ~280 | Trough | Example of a positive Cotton effect |

| 250 | Low value | Plain curve region |

| Note: This table illustrates a hypothetical positive Cotton effect. The actual ORD curve must be determined experimentally. |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular structure in the solid state. This includes the geometry of the naphthalene system, the conformation of the propan-1-ol side chain, and the relative orientation of the substituent to the aromatic rings.

A key advantage of X-ray crystallography for chiral molecules is its ability to determine the absolute configuration. When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to distinguish between the two enantiomers. The Flack parameter, a value refined during the structure solution, provides a reliable indicator of the correct absolute configuration. A Flack parameter near zero confirms the assigned stereochemistry, while a value approaching one indicates that the inverted structure is correct.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄O |

| Formula Weight | 186.25 |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Flack Parameter | e.g., 0.02(3) |

| Note: The presented data are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallographic analysis. |

Computational and Theoretical Investigations of 2 Naphthalen 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(Naphthalen-2-yl)propan-1-ol. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and molecular structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. In a typical DFT study of this compound, the primary goal would be to determine the molecule's ground-state geometry and electronic properties.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electron density. The calculation then optimizes the molecular geometry to find the lowest energy arrangement of atoms. From this, key parameters such as bond lengths, bond angles, and dihedral angles are obtained.

For the naphthalene (B1677914) moiety, calculations would be expected to show C-C bond lengths characteristic of aromatic systems, while the propanol (B110389) substituent's geometry would reveal standard sp3 carbon-carbon and carbon-oxygen bond lengths. The interface between the naphthalene ring and the propanol group is of particular interest for understanding electronic interactions.

DFT calculations also yield crucial electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would reveal which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO). For instance, the HOMO is often located on the electron-rich naphthalene ring system.

Table 1: Representative Data from a DFT Calculation on a Naphthalene Derivative

| Property | Description | Example Value (Illustrative) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | (Y+Z) eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations. Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, these methods are often used as benchmarks for high-accuracy predictions of molecular geometries and energies, especially for smaller molecules or for refining results obtained from DFT. For a molecule the size of this compound, MP2 could provide a more accurate description of electron correlation effects, which are important for non-covalent interactions within the molecule.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propanol side chain allows this compound to exist in multiple spatial arrangements, or conformations. Understanding these conformations and their relative energies is crucial as they can significantly influence the molecule's physical and chemical properties.

Potential Energy Surface Scans

To explore the conformational landscape, a potential energy surface (PES) scan is performed. This computational technique involves systematically rotating one or more dihedral angles (torsion angles) in the molecule and calculating the energy at each step. For this compound, key dihedral angles would include the C(ring)-C(side chain)-C-C and C-C-C-O bonds of the propanol group.

The resulting plot of energy versus dihedral angle reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which are the transition states between them. This analysis identifies the most stable (lowest energy) conformation of the molecule and the energy barriers to rotation between different conformers.

Solvent Effects on Conformation and Electronic Properties

The properties of a molecule can be significantly influenced by its environment. Computational models can simulate the effect of a solvent using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to study how a solvent's polarity affects the stability of different conformers and the electronic properties of the molecule. For this compound, a polar solvent would likely stabilize conformers with a higher dipole moment.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This method is much more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the propanol and solvent molecules like water or ethanol.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the computational model.

DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes (e.g., O-H stretch, C-H stretch, aromatic ring vibrations) to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum is a powerful tool for structure elucidation and confirmation.

Finally, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Visible spectroscopy. This can help in understanding the electronic transitions occurring within the naphthalene chromophore and how they are affected by the propanol substituent.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Example Value (Illustrative) |

|---|---|---|

| IR Spectroscopy | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| ¹H NMR | Chemical Shift (Aromatic protons) | 7.0-8.0 ppm |

| ¹³C NMR | Chemical Shift (C-OH carbon) | 60-70 ppm |

| UV-Vis Spectroscopy | Excitation Wavelength (λ_max) | ~280 nm |

Calculated NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum-chemical calculations allow for the prediction of NMR chemical shifts (δ), which can aid in the assignment of complex experimental spectra. The most common method involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using approaches like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). Factors such as the choice of functional, basis set, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) can significantly impact the accuracy of the prediction.

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. After finding the equilibrium geometry of the molecule, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations; thus, they are frequently scaled by an empirical factor to improve agreement with experimental data.

While these computational methods are well-established, specific theoretical studies providing calculated NMR and vibrational frequency data for this compound are not available in the reviewed literature. A hypothetical data table for such calculations is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical Calculated Spectroscopic Data for this compound

| Parameter | Atom/Group | Calculated Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | C1 (CH₂) | Data not available |

| C2 (CH) | Data not available | |

| C3 (CH₃) | Data not available | |

| Naphthyl Carbons | Data not available | |

| ¹H NMR Chemical Shift (ppm) | OH | Data not available |

| CH₂ | Data not available | |

| CH | Data not available | |

| CH₃ | Data not available | |

| Naphthyl Protons | Data not available | |

| Vibrational Frequency (cm⁻¹) | O-H stretch | Data not available |

| C-H stretch (aliphatic) | Data not available | |

| C-H stretch (aromatic) | Data not available |

Electronic Absorption Spectra Prediction (TD-DFT)

The electronic absorption properties of a molecule, observed via UV-visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The output of a TD-DFT calculation provides key information, including the wavelength of maximum absorption (λmax), the oscillator strength (which relates to the intensity of the absorption band), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For aromatic compounds like this compound, TD-DFT is effective at predicting the characteristic π → π* transitions of the naphthalene chromophore. The accuracy of these predictions is dependent on the chosen functional and basis set, and including a solvent model is often necessary to achieve good agreement with experimental spectra measured in solution. However, specific TD-DFT studies predicting the electronic absorption spectrum of this compound were not found in the surveyed literature.

Modeling of Reaction Pathways and Transition States for Transformations of this compound

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathways from reactants to products, including the structures of all intermediates and, crucially, the transition states that connect them.

Elucidation of Reaction Mechanisms via Computational Methods

The elucidation of a reaction mechanism involves calculating the energies of reactants, products, and all stationary points along the reaction coordinate, including intermediates and transition states. A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy path of a reaction. Locating these transient structures is a primary goal of mechanistic studies.

Once a transition state is located, its structure provides insight into the bond-forming and bond-breaking processes occurring during that step. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state correctly connects the intended reactant and product. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. While this is a powerful methodology for understanding reactions such as dehydrations, oxidations, or substitutions that this compound might undergo, no specific computational studies modeling these transformations were identified in the available literature.

Catalytic Cycle Simulations

Many chemical transformations rely on catalysts to proceed efficiently. Computational chemistry can be used to model entire catalytic cycles, providing a step-by-step understanding of the catalyst's role. Such simulations involve calculating the structures and energies of each intermediate in the cycle, as well as the transition states for each elementary step (e.g., ligand binding, oxidative addition, migratory insertion, reductive elimination).

Future Research Directions and Emerging Opportunities for 2 Naphthalen 2 Yl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-(naphthalen-2-yl)propan-1-ol, moving beyond traditional synthetic methods is paramount. Current routes may rely on harsh reagents and generate significant waste. Future research should prioritize the development of sustainable and efficient synthetic strategies.

Key Research Areas:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, could offer a highly selective and environmentally benign route to enantiomerically pure this compound. This approach would operate under mild conditions and utilize renewable resources.

Catalytic Asymmetric Reduction: The development of novel chiral catalysts for the asymmetric reduction of the corresponding ketone, 2-(naphthalen-2-yl)propan-1-one, presents a significant opportunity. Research could focus on catalysts based on abundant and non-toxic metals.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety, all while minimizing solvent usage and energy consumption.

Advanced Applications in Chiral Catalysis and Analytical Techniques

The chiral nature of this compound makes it a prime candidate for applications in asymmetric synthesis and analysis. Its structural rigidity and functional group handle (the hydroxyl group) are ideal for the design of new chemical tools.

Chiral Ligands for Asymmetric Catalysis: The hydroxyl group of this compound can be readily modified to create a diverse library of chiral ligands. These ligands, featuring the bulky and electronically rich naphthalene (B1677914) moiety, could be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations. The steric and electronic properties of the naphthalene group are expected to impart high levels of stereocontrol.

Chiral Derivatizing Agents: In analytical chemistry, chiral derivatizing agents (CDAs) are crucial for the enantiomeric resolution and quantification of chiral molecules by techniques like NMR and HPLC. This compound can serve as a precursor for novel CDAs. The naphthalene ring offers a strong chromophore for UV detection in HPLC and its magnetic anisotropy can induce significant chemical shift differences in the NMR spectra of diastereomeric derivatives, facilitating accurate enantiomeric excess determination.

Exploration of New Chemical Transformations and Reactivity Patterns

A thorough understanding of the reactivity of this compound is essential for unlocking its full synthetic potential. While it undergoes typical alcohol reactions, the influence of the bulky and aromatic naphthalene group on its reactivity warrants detailed investigation.

Key Reaction Classes to Explore:

| Reaction Type | Potential Outcome and Significance |

| Oxidation | Synthesis of the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. Selective oxidation methods would be of particular interest. |

| Esterification | Formation of esters with diverse functionalities. These esters could have applications as fragrances, plasticizers, or chiral auxiliaries. Enzymatic esterification could provide a green alternative to chemical methods. medcraveonline.com |

| Etherification | Preparation of ethers that could serve as chiral solvents or building blocks for more complex molecules. Acid-catalyzed dehydration is a potential route. |

| Dehydration | Formation of the corresponding alkene, which could be a monomer for polymerization or a substrate for further functionalization. |

| Substitution Reactions | Replacement of the hydroxyl group with other functional groups (e.g., halides, azides) to create a wider range of derivatives for various applications. |

Deeper Integration of Computational and Experimental Studies for Mechanistic Understanding

To guide the rational design of new catalysts, reagents, and materials based on this compound, a deep understanding of its structure, properties, and reaction mechanisms is crucial. The synergy between computational and experimental chemistry will be instrumental in achieving this.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comresearchgate.net This includes conformational analysis, prediction of spectroscopic data (NMR, IR), and calculation of reaction energetics to elucidate reaction mechanisms.

Molecular Docking: For applications in biocatalysis or as bioactive molecules, molecular docking studies can predict the binding modes and affinities of this compound derivatives with target enzymes or receptors.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes detailed kinetic studies to probe reaction mechanisms, spectroscopic analysis (e.g., in-situ IR or NMR) to identify reaction intermediates, and crystallographic studies to determine the precise three-dimensional structures of new compounds and catalysts.

Potential in Emerging Areas of Chemical Science

The unique structural features of this compound open doors to its application in cutting-edge areas of chemical science, beyond its more traditional roles.

Supramolecular Chemistry: The aromatic naphthalene unit can participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. By incorporating this compound into larger molecules, it may be possible to design novel gels, liquid crystals, or molecular sensors.

Advanced Materials: As a chiral monomer, this compound could be used to synthesize chiral polymers with unique optical or mechanical properties. Such materials could find applications in chiral separations, asymmetric catalysis, or as advanced optical materials. The naphthalene moiety can also enhance the thermal stability and photophysical properties of polymeric materials.

Q & A

Q. What are the established synthetic routes for 2-(naphthalen-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis often involves nucleophilic substitution or hydroxylation of naphthalene derivatives. For example, a common method uses propargyl bromide and naphthol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates, followed by reduction or hydroxylation steps . Temperature control (e.g., reflux in ethanol) and catalysts (e.g., LiAlH₄ for reduction) are critical for stereochemical fidelity and yield optimization . Gas chromatography (GC) with HP-5MS or CP-Sil 5 CB columns can validate purity, with retention indices calibrated against standards .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural elucidation typically combines NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereoisomers, chiral GC columns (e.g., Innowax) or circular dichroism (CD) spectroscopy are employed . Computational tools like Gaussian software can predict vibrational spectra (IR) and compare them with experimental data to confirm functional groups .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

The compound’s solubility varies with solvent polarity: it is sparingly soluble in water but highly soluble in ethanol or DMSO. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) reveal degradation via oxidation, necessitating storage in inert atmospheres . Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition peaks observed above 150°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution methods (e.g., lipases) are used to enforce enantioselectivity. For example, asymmetric hydroxylation using Sharpless epoxidation conditions or kinetic resolution with Pseudomonas cepacia lipase achieves >90% enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting transition states to optimize stereocontrol .

Q. What structural modifications enhance the biological activity of this compound in anticancer or antimicrobial studies?

Structure-activity relationship (SAR) studies show that substituting the hydroxyl group with electrophilic moieties (e.g., furan or nitro groups) improves cytotoxicity against cancer cell lines. For instance, 2-(furan-2-yl)naphthalen-1-ol derivatives exhibit selective antibreast cancer activity by targeting tubulin polymerization . Bioisosteric replacement (e.g., replacing hydroxyl with amino groups) can reduce toxicity while retaining efficacy .

Q. How do conflicting toxicity data for naphthalene derivatives inform risk assessment in preclinical studies?

Discrepancies in LD₅₀ values (e.g., hepatic vs. renal toxicity in rodents) often arise from metabolic differences. Cytochrome P450-mediated oxidation generates reactive intermediates (e.g., 1,2-naphthoquinone), which bind to cellular proteins. In vitro assays (e.g., Ames test for mutagenicity) combined with in vivo metabolite profiling (LC-MS/MS) resolve such contradictions .

Q. What catalytic systems optimize the large-scale synthesis of this compound while minimizing waste?

Continuous flow reactors with immobilized catalysts (e.g., Pd/C or zeolites) enhance reaction efficiency and reduce solvent use. For example, fixed-bed reactors achieve >95% conversion in hydroxylation steps with 70% reduced catalyst loading compared to batch processes . Life-cycle assessment (LCA) models can quantify environmental impact, guiding greener synthesis routes .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate GC-MS and NMR results with computational predictions (e.g., NIST Chemistry WebBook spectra) to resolve structural ambiguities .

- Experimental Design : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and identify critical parameters for yield optimization .

- Toxicological Profiling : Follow OECD guidelines for acute oral toxicity (Test No. 423) and combine with transcriptomics to identify biomarker genes for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.